CID 77520350
Description
No data is available in the provided evidence to describe the chemical identity, structure, or properties of CID 77520350. PubChem Compound ID (CID) entries typically include:
- Molecular formula
- Structural features
- Physicochemical properties (e.g., solubility, logP)
- Biological activity (e.g., enzyme inhibition, toxicity)
- Applications (e.g., pharmaceuticals, industrial uses).
The absence of this information in the evidence precludes a detailed introduction .



Properties
Molecular Formula |
C25H40Li3N7O17P3S |
|---|---|
Molecular Weight |
856.5 g/mol |
InChI |
InChI=1S/C25H40N7O17P3S.3Li/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32;;;/h4-5,12-14,18-20,24,35-36H,6-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);;;/b5-4+;;; |
InChI Key |
ZFJGFCCFLWSTBZ-WVFFXBQBSA-N |
Isomeric SMILES |
[Li].[Li].[Li].C/C=C/C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
[Li].[Li].[Li].CC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of coenzyme A, S-(2E)-2-butenoate, tetralithium salt involves multiple steps starting from pantothenic acid. The process includes phosphorylation, condensation, and reduction reactions. The key steps are:
Phosphorylation of Pantothenic Acid: Pantothenic acid is phosphorylated to form 4’-phosphopantothenate.
Condensation with Cysteine: The phosphorylated intermediate is condensed with cysteine to form 4’-phosphopantetheine.
Formation of Coenzyme A: The intermediate undergoes further reactions to form coenzyme A, which is then modified to produce the desired derivative.
Industrial Production Methods
Industrial production of coenzyme A derivatives typically involves fermentation processes using genetically engineered microorganisms. These microorganisms are optimized to produce high yields of the desired compound. The fermentation broth is then subjected to purification processes, including chromatography and crystallization, to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Coenzyme A, S-(2E)-2-butenoate, tetralithium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: It can be reduced to form thiols or other reduced forms.
Substitution: The compound can undergo substitution reactions where the butenoate group is replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles, including amines and thiols, can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include disulfides, thiols, and substituted derivatives, which have different biochemical properties and applications .
Scientific Research Applications
Coenzyme A, S-(2E)-2-butenoate, tetralithium salt has numerous applications in scientific research:
Chemistry: It is used as a cofactor in enzymatic reactions to study metabolic pathways and enzyme mechanisms.
Biology: The compound is used to investigate the role of coenzyme A in cellular metabolism and signaling pathways.
Medicine: It is studied for its potential therapeutic applications in metabolic disorders and neurodegenerative diseases.
Mechanism of Action
The mechanism of action of coenzyme A, S-(2E)-2-butenoate, tetralithium salt involves its role as a carrier of acyl groups. It forms thioester bonds with carbon chains, facilitating their transport and activation in various biochemical reactions. The compound interacts with enzymes involved in the tricarboxylic acid cycle, fatty acid metabolism, and other metabolic pathways. It also participates in the regulation of gene expression and cellular signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
While the evidence lists other CIDs (e.g., betulin derivatives, oscillatoxin analogues), none are structurally or functionally linked to CID 77520350. For example:
Table 1: Example Compounds from Evidence
Key Limitations:
- Structural Similarity: No structural data (2D/3D) or overlays for this compound are provided .
- Experimental Data: No synthesis protocols, spectroscopic data, or bioassay results are available for validation .
Recommendations for Further Research
To address the knowledge gap:
Consult PubChem : Retrieve this compound’s entry for structural and bioactivity data.
Database Mining : Use tools like ChemBL or ChEMBL to identify analogues via substructure or similarity searches.
Experimental Characterization : Perform NMR, MS, and in vitro assays to establish properties and activity.
Literature Review : Search peer-reviewed journals for recent studies on this compound.
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